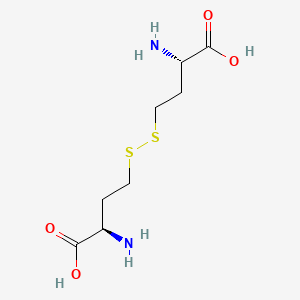
Acetic acid, chromium(3+) salt
描述
Acetic acid, chromium(3+) salt, also known as chromium(III) acetate, is a chemical compound formed by the reaction of acetic acid with chromium(III) ions. This compound is characterized by its green color and is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, chromium(3+) salt typically involves the reaction of chromium(III) oxide or chromium(III) hydroxide with acetic acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of chromium compounds in acetic acid, resulting in the formation of chromium(III) acetate.
Industrial Production Methods: In industrial settings, chromium(III) acetate is produced by reacting chromium(III) oxide with acetic acid in the presence of water. The reaction mixture is heated to facilitate the dissolution of chromium oxide, and the resulting solution is then evaporated to obtain chromium(III) acetate crystals .
化学反应分析
Types of Reactions: Acetic acid, chromium(3+) salt undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents.
Substitution: Chromium(III) acetate can participate in ligand substitution reactions, where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or ascorbic acid.
Substitution: Ligands such as ammonia or ethylenediamine under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Chromium(VI) compounds such as chromates.
Reduction: Chromium(III) compounds.
Substitution: Complexes with different ligands, depending on the substituting ligand used.
科学研究应用
Acetic acid, chromium(3+) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating certain medical conditions due to its interaction with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a mordant in textile dyeing.
作用机制
The mechanism of action of acetic acid, chromium(3+) salt involves its interaction with various molecular targets. In biological systems, chromium(III) ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity or modify protein interactions, leading to various biological effects. The pathways involved include the modulation of glucose metabolism and the inhibition of certain metabolic enzymes .
相似化合物的比较
- Chromium(III) chloride
- Chromium(III) sulfate
- Chromium(III) nitrate
- Chromium(III) hydroxide
Comparison: Acetic acid, chromium(3+) salt is unique due to its solubility in organic solvents and its ability to form stable complexes with various ligands. Unlike chromium(III) chloride and chromium(III) sulfate, which are primarily soluble in water, chromium(III) acetate can be used in non-aqueous systems, making it versatile for different applications .
属性
IUPAC Name |
acetic acid;chromium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cr/c1-2(3)4;/h1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKGQMGLZKKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Cr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17593-70-3 | |
| Record name | Acetic acid, chromium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17593-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B7821468.png)













